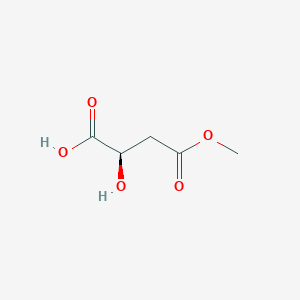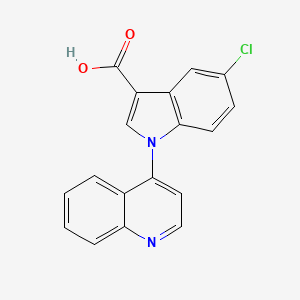
tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, introduction of the allyl and phenyl groups, and incorporation of the dioxaborolane moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or allyl moieties .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. The dioxaborolane moiety, in particular, may play a role in binding to active sites or facilitating catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but lacks the complex morpholine and dioxaborolane structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane moiety but is simpler in structure.
Intermetallic compounds: While not directly related, they share the concept of combining multiple elements to achieve unique properties.
Eigenschaften
Molekularformel |
C34H46BNO6 |
|---|---|
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
tert-butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-prop-2-enyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C34H46BNO6/c1-9-22-34(23-16-17-24-35-41-32(5,6)33(7,8)42-35)29(37)39-28(26-20-14-11-15-21-26)27(25-18-12-10-13-19-25)36(34)30(38)40-31(2,3)4/h9-15,18-21,27-28H,1,16-17,22-24H2,2-8H3/t27-,28+,34+/m1/s1 |
InChI-Schlüssel |
GYECWBYFDHDBPS-NRLRRCJSSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC[C@]2(C(=O)O[C@H]([C@H](N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)CC=C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC2(C(=O)OC(C(N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)
![Tert-butyl 8-phenyl-7-oxa-3,10-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8664953.png)
![Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8664967.png)








